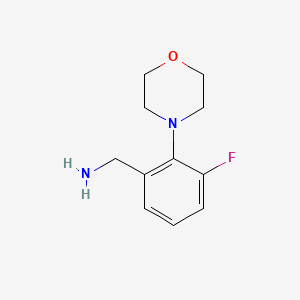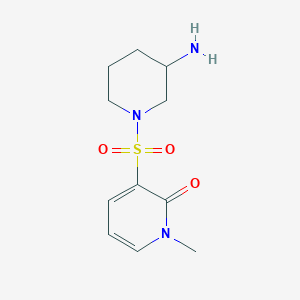
3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a pyridinone moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the pyridinone moiety. Common reagents used in these reactions include amines, sulfonyl chlorides, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often employ advanced techniques such as high-pressure reactors and automated systems to optimize the synthesis process.
化学反応の分析
Types of Reactions
3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halides or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions can be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
作用機序
The mechanism of action of 3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
3-((3-Aminopiperidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one: shares similarities with other sulfonyl-containing compounds and piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and chemical processes.
特性
分子式 |
C11H17N3O3S |
|---|---|
分子量 |
271.34 g/mol |
IUPAC名 |
3-(3-aminopiperidin-1-yl)sulfonyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C11H17N3O3S/c1-13-6-3-5-10(11(13)15)18(16,17)14-7-2-4-9(12)8-14/h3,5-6,9H,2,4,7-8,12H2,1H3 |
InChIキー |
JRJYNWVNFKWARC-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C(C1=O)S(=O)(=O)N2CCCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


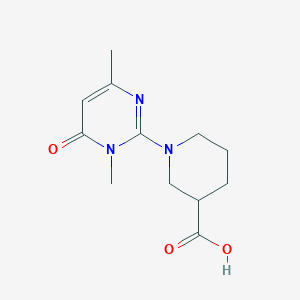


![6-Bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11785602.png)
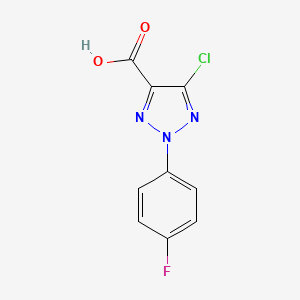

![3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11785626.png)
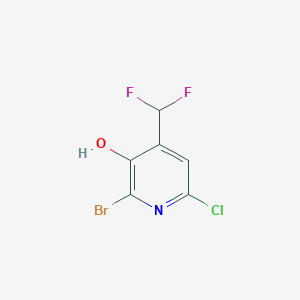


![3-Methyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785657.png)

